molecular formula C19H15F2NO4S2 B2497343 Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941888-37-5

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2497343
CAS No.: 941888-37-5
M. Wt: 423.45
InChI Key: KRXUGRVGCKLTGD-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic sulfonamide derivative featuring a thiophene core substituted with a phenyl group at position 4 and a sulfamoyl moiety bearing 3,4-difluorophenyl at position 3. The ethyl ester at position 2 enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO4S2/c1-2-26-19(23)17-18(14(11-27-17)12-6-4-3-5-7-12)28(24,25)22-13-8-9-15(20)16(21)10-13/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUGRVGCKLTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the sulfamoyl group, thiophene core, or aromatic systems. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Sulfamoyl Group Thiophene Position 4 Core Structure LogP LogD
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate* C₁₉H₁₅F₂NO₄S₂ (inferred) ~423.48 (calc.) 3,4-difluorophenyl Phenyl Thiophene N/A N/A
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₂₁H₂₁N₆O₆S₂ 447.53 3,4-dimethoxyphenyl Phenyl Thiophene 4.20 3.98
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate C₂₀H₁₇F₂NO₄S₂ 437.48 3,4-difluorophenyl 4-Methylphenyl Thiophene N/A N/A
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₆FNO₄S₂ 393.45 3-fluoro-4-methylphenyl N/A Benzothiophene N/A N/A

*Note: Data for the target compound are inferred due to lack of direct experimental reports.

Key Structural and Functional Insights

Sulfamoyl Group Variations 3,4-Difluorophenyl vs. The dimethoxy analog exhibits higher logP (4.20) and logD (3.98), suggesting increased lipophilicity compared to the fluorinated target compound. 3-Fluoro-4-methylphenyl (): The methyl group introduces steric bulk, while fluorine maintains electronegativity. This combination may balance solubility and target affinity .

Thiophene Position 4 Modifications Phenyl vs. 4-Methylphenyl (): The methyl group in the 4-methylphenyl analog increases molecular weight (437.48 vs.

Core Structure Differences Thiophene vs.

Physicochemical Property Trends

  • Lipophilicity (LogP/LogD):
    Methoxy groups () increase logP compared to fluorine, aligning with their electron-donating nature and bulk. Fluorinated analogs likely exhibit moderate logP values, balancing solubility and permeability.
  • Polar Surface Area (PSA):
    The dimethoxy analog () has a PSA of 77.649 Ų due to its oxygen-rich substituents, whereas fluorinated compounds may have lower PSA, favoring membrane penetration.

Implications for Research and Development

  • Drug Design: Fluorinated sulfonamides are favored for their metabolic stability and bioavailability. The target compound’s difluorophenyl group may offer advantages over methoxy analogs in CNS or antimicrobial applications .
  • Agrochemical Potential: The thiophene core’s rigidity and sulfur content could enhance pesticidal activity, as seen in similar heterocyclic agrochemicals .

Biological Activity

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H15F2N O4S2
  • CAS Number : 941888-37-5

The structure includes a thiophene ring substituted with an ethyl ester group, a phenyl group, and a difluorophenylsulfamoyl group. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Research suggests that it may inhibit key enzymes or receptors, leading to therapeutic effects. For instance, compounds with similar structures have shown significant binding affinities to proteins associated with apoptosis pathways, such as Mcl-1 and Bcl-2, indicating potential anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential as an apoptosis inducer. A core moiety related to this compound demonstrated sub-micromolar binding affinities to anti-apoptotic proteins, resulting in cytotoxic effects on various tumor cell lines. For example:

  • Cytotoxicity : Compounds in this class exhibited IC50 values less than 10 μM against certain cancer cell lines, indicating strong anticancer activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives of thiophene compounds can exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell functions through inhibition of essential enzymes or structural components.

Research Findings and Case Studies

StudyFindings
Study on Apoptosis Induction Compounds with a similar core showed binding affinities (Ki = 0.3–1 μM) to Bcl-xL and Mcl-1.Suggests potential for further optimization as effective apoptosis inducers .
Antimicrobial Evaluation Derivatives demonstrated minimum inhibitory concentrations (MIC) against Bacillus subtilis and Aspergillus niger.Indicates promising antimicrobial activity for further development .
Mechanistic Insights Binding studies revealed interaction with BH3-binding grooves in anti-apoptotic proteins.Supports the hypothesis that these compounds can induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Thiophene core construction : Friedel-Crafts acylation or Suzuki coupling for aryl group introduction.

Sulfamoylation : Reacting with 3,4-difluorophenylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).

Esterification : Ethyl ester formation via carboxyl group activation (e.g., DCC/DMAP catalysis).

  • Key factors : Solvent polarity (e.g., THF vs. DMF), temperature control during sulfamoylation to avoid side reactions, and stoichiometric ratios for esterification .
    • Data Table :
StepReagents/ConditionsYield Range
Thiophene FormationPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C60–75%
Sulfamoylation3,4-Difluorophenylsulfamoyl chloride, DCM, 0°C45–60%
EsterificationEthanol, H₂SO₄ (cat.), reflux70–85%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., ¹H NMR for phenyl protons, ¹⁹F NMR for fluorinated groups).
  • IR : Validate sulfonamide (SO₂NH) stretches (~1350–1150 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., ESI+ mode).
    • Contradiction resolution : Discrepancies in NOESY (e.g., steric hindrance vs. expected coupling) may require X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding with sulfamoyl groups).
  • Software : SHELX suite for refinement (e.g., SHELXL for small-molecule structures), though alternatives like Olex2 or Phenix are superior for complex datasets .
    • Example : A related benzothiophene derivative showed a 7.5° deviation in the sulfamoyl group’s dihedral angle compared to DFT calculations, highlighting steric effects from the 3,4-difluoro substituents .

Q. What strategies address discrepancies in biological activity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodology :

Target engagement assays : Use SPR or ITC to measure direct binding affinities.

Cellular permeability : Assess logP (e.g., HPLC-derived) to differentiate poor membrane penetration from true inactivity.

Metabolic stability : LC-MS/MS to identify degradation products (e.g., ester hydrolysis).

  • Case study : A sulfamoyl-thiophene analog showed IC₅₀ = 120 nM in purified enzyme assays but no cellular activity due to rapid carboxylate hydrolysis .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?

  • Methodology :

  • Core modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter π-π stacking.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the difluorophenyl ring to enhance sulfamoyl hydrogen bonding .
    • Data Table :
DerivativeModificationTarget Affinity (Kd, nM)Selectivity Ratio (vs. Off-target)
Parent CompoundNone85 ± 121:1
4-Pyridyl AnalogPhenyl → pyridyl64 ± 81:3.2
3-CF₃ Derivative-F → -CF₃42 ± 61:8.5

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes to mitigate toxicity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Glide to model binding to CYP3A4/2D6 active sites.
  • MD simulations : Assess stability of sulfamoyl-enzyme interactions over 100 ns trajectories.
  • Metabolite prediction : SwissADME or MetaPrint2D to identify potential toxicophores (e.g., epoxidation of thiophene rings) .

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